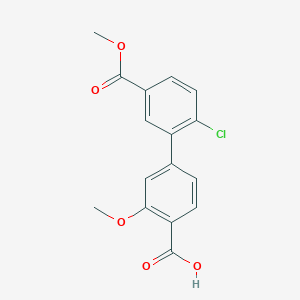
4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%
Descripción general
Descripción
4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% (4-CMCB) is a synthetic organic compound belonging to the class of phenyl benzoic acids. It is widely used in laboratory experiments due to its unique properties, including good solubility in water and organic solvents, low toxicity, and low melting point. 4-CMCB is an important intermediate in the synthesis of a variety of organic compounds, and is also used as a reagent in organic synthesis. In recent years, 4-CMCB has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% has a variety of scientific research applications, including drug discovery, biochemistry, and physiology. In drug discovery, 4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% is used as a reagent in the synthesis of a variety of drugs, such as anti-inflammatory drugs and anti-cancer drugs. In biochemistry, 4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% is used as a reagent in the synthesis of a variety of proteins and peptides. In physiology, 4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% is used as a reagent in the synthesis of a variety of hormones, neurotransmitters, and other biologically active molecules.
Mecanismo De Acción
4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% is an organic compound that can interact with a variety of biological molecules, including proteins, peptides, hormones, neurotransmitters, and other biologically active molecules. The exact mechanism of action of 4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% is not fully understood, but it is believed to act by binding to and altering the structure of target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% are not fully understood. However, it is believed that 4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% can affect a variety of biological processes, including enzyme activity, gene expression, and cell signaling. In addition, 4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer properties in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% has several advantages for laboratory experiments, including good solubility in water and organic solvents, low toxicity, and low melting point. In addition, 4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% is relatively inexpensive and is widely available. However, there are some limitations to using 4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments, including the fact that it is not very stable and can degrade over time.
Direcciones Futuras
Despite its wide range of applications, there is still much to be learned about 4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%. Future research should focus on better understanding the biochemical and physiological effects of 4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, as well as its mechanism of action. In addition, further research is needed to develop more efficient and cost-effective methods for synthesizing 4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%. Finally, further research is needed to explore the potential therapeutic applications of 4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, such as its potential use as an anti-inflammatory or anti-cancer agent.
Métodos De Síntesis
4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized from 4-chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzaldehyde, which is obtained from the reaction of 4-chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzene and formaldehyde. The benzaldehyde is then reacted with an alkali hydroxide to form 4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%. The reaction is carried out in a basic solution, such as sodium hydroxide, and the reaction is typically carried out at a temperature of 80–90°C. The reaction is typically complete within 1–2 hours.
Propiedades
IUPAC Name |
4-chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O4/c1-21-15(20)9-3-5-13(17)11(7-9)10-6-8(14(18)19)2-4-12(10)16/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAJYPZVILACRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691990 | |
| Record name | 2',6-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261935-33-4 | |
| Record name | 2',6-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6410644.png)












